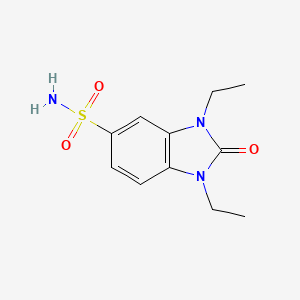

![molecular formula C22H16FN5O B5520855 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide

Descripción general

Descripción

The compound "N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide" is a chemical of interest due to its structural characteristics and potential chemical and physical properties. This compound belongs to a class of chemicals known for their diverse pharmacological activities and their role in chemical research focused on the development of new materials and biological agents.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the condensation of isoniazid with various aldehydes to form corresponding hydrazone derivatives, which are then treated with hydrazine to produce pyrazolone derivatives. For instance, sulfamic acid has been used for the synthesis of new pyrazole derivatives bearing the isonicotinoyl group, demonstrating a sustainable approach to obtaining these compounds with potential biological activities (Bhirud, Patil, & Narkhede, 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been characterized by various spectroscopic methods, including single-crystal diffraction. For example, isostructural thiazole compounds with a 4-fluorophenyl group have been synthesized, showing that the molecule is essentially planar except for one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactions leading to the synthesis of pyrazole derivatives involve cyclocondensation and refluxing with various reagents. The synthesized compounds exhibit diverse biological activities, such as antibacterial and antifungal activities. For example, novel N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives have been synthesized, demonstrating potential antibacterial properties against various bacterial strains (Liu et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystalline structure, have been explored to understand their behavior in different environments. The structural characterization often involves X-ray crystallography to detail the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the substitution pattern on the pyrazole ring and the presence of functional groups. NBO analysis and HOMO-LUMO studies have been conducted on similar compounds to understand their electronic structure and potential reactivity (Pillai et al., 2017).

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Compounds structurally related to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide have shown significant anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited notable anti-inflammatory effects (Sunder & Maleraju, 2013).

Antibacterial Activities

Several derivatives structurally similar to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide have been synthesized and evaluated for their antibacterial activity. Notably, compounds like N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives showed potential as antibacterial compounds against bacteria such as Escherichia coli, Monilia albican, and Staphlococcus aureus (Liu et al., 2013).

Synthesis and Characterization

The synthesis and characterization of compounds related to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide, including their crystal structures and molecular properties, have been extensively studied. These studies contribute to understanding the physical and chemical properties of such compounds, which is crucial for their application in medicinal chemistry (Kariuki et al., 2021).

Antimicrobial Activity

Fluorine-containing derivatives of pyrazolone, which are structurally related to the compound , have been synthesized and screened for their antimicrobial activity. This research highlights the potential of these compounds in the development of new antimicrobial agents (Shelke et al., 2007).

Anticancer PropertiesComp

Anticancer Properties

Compounds structurally similar to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide have been evaluated for their anticancer properties. Some derivatives have shown promising activity against cancer cell lines such as A549 adenocarcinomic human alveolar basal epithelial and MCF-7 human breast adenocarcinoma cells. This suggests a potential application of these compounds in cancer treatment (Kumar et al., 2021).

Treatment of Alzheimer's Disease

Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, closely related to the compound , has indicated their potential as multi-target directed ligands for treating Alzheimer's disease. These compounds have shown inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes involved in the pathology of Alzheimer's (Kumar et al., 2013).

Antimicrobial Synthesis

Studies on the synthesis of various derivatives of the compound have shown remarkable antimicrobial activity. This includes compounds like Schiff's base, azetidinones, and thiazolidinones, which were synthesized and evaluated for their antimicrobial properties, suggesting a broad spectrum of potential applications in treating infections (Mistry et al., 2016).

Enzyme Inhibition

Isonicotinohydrazide derivatives, similar to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide, have been synthesized and tested for their inhibitory activity against enzymes like ecto-5′-nucleotidase and alkaline phosphatase. These enzymes are implicated in various diseases, indicating the potential therapeutic applications of these compounds (Channar et al., 2017).

Antipsychotic Potential

Research has also explored compounds structurally related to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide for their potential as antipsychotic agents. This includes studies on their synthesis, pharmacological evaluation, and their effects in behavioral animal tests (Wise et al., 1987).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5O/c23-19-8-6-16(7-9-19)21-18(15-28(27-21)20-4-2-1-3-5-20)14-25-26-22(29)17-10-12-24-13-11-17/h1-15H,(H,26,29)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUCOAOXWSYGI-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)